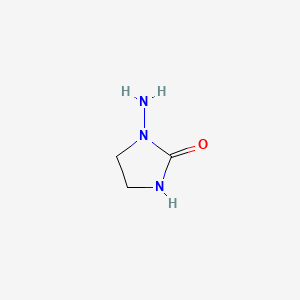

1-氨基咪唑烷-2-酮

描述

Synthesis Analysis

The synthesis of 1-Aminoimidazolidin-2-one derivatives involves innovative approaches such as intramolecular Mitsunobu cyclization, which introduces the constrained imidazolidinone ring into peptide sequences. This method has been effectively utilized to synthesize analogues of biologically active peptides, such as angiotensin, with improved stability and activity (Dai et al., 2020). Another approach involves the alkylation of the urea nitrogen of a semicarbazone residue to synthesize N-aminoimidazolidin-2-one peptidomimetics, demonstrating the versatility of this scaffold in controlling peptide conformation (Doan et al., 2014).

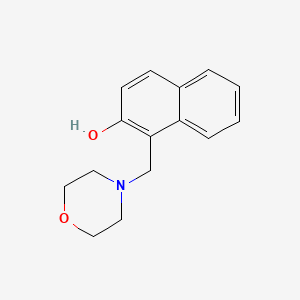

Molecular Structure Analysis

The molecular structure of 1-Aminoimidazolidin-2-one and its derivatives is characterized by the presence of an imidazolidinone ring, which provides a rigid backbone that is useful in mimicking the structure of peptides. This structural rigidity is beneficial for biological applications, as it can enhance the stability and specificity of peptide interactions with biological targets.

Chemical Reactions and Properties

1-Aminoimidazolidin-2-one derivatives can undergo various chemical reactions that enable the modification of their structure for specific applications. For example, solid-phase synthesis techniques have been developed for the efficient construction of 1,5-disubstituted 2-aryliminoimidazolidines, starting from resin-bound N-acylated amino acid amides, demonstrating the synthetic versatility of the imidazolidinone scaffold (Yu et al., 2002).

科学研究应用

用于药物发现的肽模拟物

“1-氨基咪唑烷-2-酮” (Aid) 用于合成肽模拟物,这些化合物模拟肽 . 含 Aid 的肽具有受限的主链,代表了药物发现领域的一类新型肽模拟物 . 通过将丝氨酸侧链与氮杂甘氨酸残基的 α-NH 进行分子内 Mitsunobu 环化,已将 Aid 残基引入肽序列中 .

血管紧张素-(1–7) 类似物的合成

Aid 在肽合成中的有效性已通过在固相载体上合成六种含 Aid 的血管紧张素-(1–7) 类似物得到证明 . 这些类似物表现出对人 ACE 和 DPP3 的增强肽酶稳定性 .

抗炎和抗增殖活性

血管紧张素-(1–7) 的 Aid 类似物表现出改善的抗炎和抗增殖活性 . 这表明 Aid 可用于开发具有抗炎和抗增殖特性的新药 .

安全信息

该化合物标有 GHS07 象形图,表示它会导致皮肤刺激、严重眼刺激,并可能导致呼吸道刺激 . 预防措施包括避免吸入粉尘/烟雾/气体/雾/蒸汽/喷雾,操作后彻底洗手,仅在室外或通风良好的地方使用,戴防护手套/防护服/护目镜/面部防护,如有不适,请咨询医生/寻求医疗救助 .

供应和购买

“1-氨基咪唑烷-2-酮” 可从各种化工供应商处购买,包括 Ambeed, Inc . 它以固体形式出售,其 CAS 号为 41401-76-7 .

作用机制

Target of Action

1-Aminoimidazolidin-2-one (Aid) is primarily targeted in the synthesis of peptidomimetics, particularly those containing angiotensin- (1–7) . Angiotensin- (1–7) is a hormone that plays a crucial role in the regulation of blood pressure and inflammation .

Mode of Action

The compound interacts with its targets through the introduction of Aid residues into peptide sequences. This is achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This interaction results in the formation of Aid-containing analogues of angiotensin- (1–7), which exhibit increased peptidase stability against human ACE and DPP3 .

Biochemical Pathways

The biochemical pathways affected by 1-Aminoimidazolidin-2-one involve the angiotensin- (1–7) pathway. The introduction of Aid residues into peptide sequences leads to the synthesis of Aid-containing analogues of angiotensin- (1–7). These analogues exhibit increased peptidase stability, thereby affecting the degradation of angiotensin- (1–7) and influencing the regulation of blood pressure and inflammation .

Pharmacokinetics

The compound’s role in increasing the peptidase stability of angiotensin- (1–7) analogues suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of these peptides .

Result of Action

The result of the action of 1-Aminoimidazolidin-2-one is the improved anti-inflammation and antiproliferation activity of angiotensin- (1–7) analogues . By increasing the peptidase stability of these analogues against human ACE and DPP3, the compound enhances their biological activity .

Action Environment

The action environment of 1-Aminoimidazolidin-2-one is primarily within the biochemical pathways involving angiotensin- (1–7). Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of specific enzymes (such as ACE and DPP3) and the physiological conditions under which the compound and its analogues operate . .

安全和危害

未来方向

The use of 1-Aminoimidazolidin-2-one in the synthesis of peptidomimetics presents a promising direction for future research . Given the compound’s role in creating peptidomimetics with increased stability and improved anti-inflammatory and antiproliferative activity, it could potentially be used in the development of new drugs .

生化分析

Biochemical Properties

1-Aminoimidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme. Additionally, 1-Aminoimidazolidin-2-one can act as a substrate for certain amidases, which catalyze the hydrolysis of amide bonds .

Cellular Effects

1-Aminoimidazolidin-2-one influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the renin-angiotensin system . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 1-Aminoimidazolidin-2-one impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of 1-Aminoimidazolidin-2-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its interaction with ACE involves the formation of a stable complex that prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . Additionally, 1-Aminoimidazolidin-2-one can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Aminoimidazolidin-2-one can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 1-Aminoimidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability may decrease over time, leading to reduced efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 1-Aminoimidazolidin-2-one vary with different dosages in animal models. At low doses, it can effectively modulate blood pressure and metabolic processes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response .

Metabolic Pathways

1-Aminoimidazolidin-2-one is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 and glucuronosyltransferases . These enzymes catalyze the oxidation, reduction, and conjugation reactions that convert 1-Aminoimidazolidin-2-one into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 1-Aminoimidazolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .

Subcellular Localization

1-Aminoimidazolidin-2-one exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can exert its effects on gene expression and enzyme activity . The subcellular localization of 1-Aminoimidazolidin-2-one is crucial for its biochemical function and efficacy .

属性

IUPAC Name |

1-aminoimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVBEZCBBHIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961662 | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41401-76-7 | |

| Record name | 2-Imidazolidinone, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

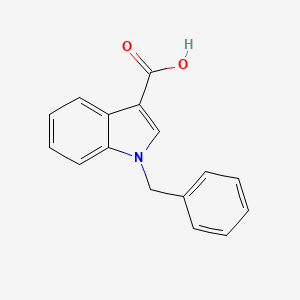

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic routes to access 1-aminoimidazolidin-2-one derivatives?

A1: Research indicates that 1-aminoimidazolidin-2-ones can be synthesized through the cyclic transformation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. These oxadiazolone precursors react with primary alkylamines, leading to ring opening and subsequent cyclization to yield the desired 1-acylamino-3-alkylimidazolidin-2-ones [, ].

Q2: Are there alternative reaction pathways observed for the 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-one precursors?

A2: Yes, the reaction outcome is influenced by the nature of the amine reactant. While primary alkylamines induce cyclic transformation to 1-aminoimidazolidin-2-ones, secondary alkylamines react without affecting the oxadiazolone ring, leading to the formation of amino derivatives []. Additionally, in the presence of sodium alcoholate, the bromo-substituted oxadiazolones undergo a different cyclization pathway to form 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines [].

Q3: What is the significance of the divergent reactivity observed in these reactions?

A3: The observed divergence in reaction pathways highlights the influence of both reactant structure and reaction conditions on the outcome of organic transformations. This understanding is crucial for designing synthetic strategies towards specific heterocyclic targets, such as 1-aminoimidazolidin-2-ones and related compounds []. This knowledge paves the way for exploring the potential applications of these compounds in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)